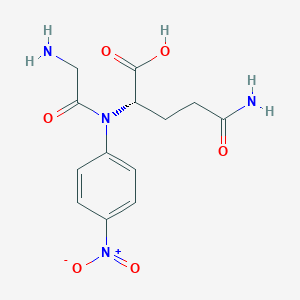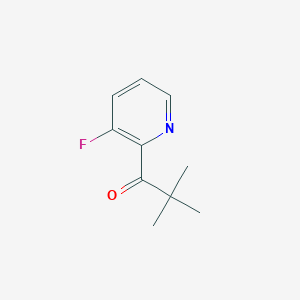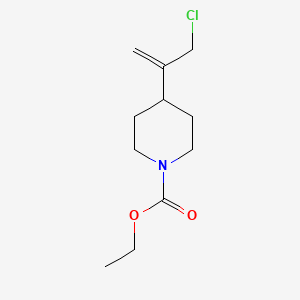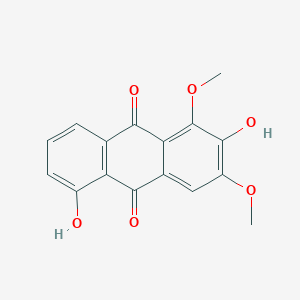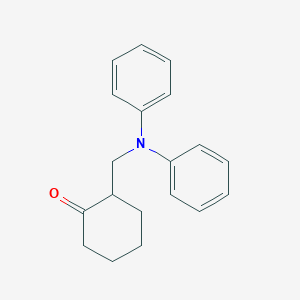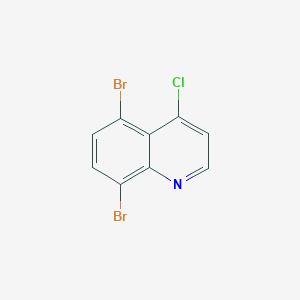
5,8-Dibromo-4-chloroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dibromo-4-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4Br2ClN and a molecular weight of 321.40 g/mol . It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and material science. The compound is characterized by the presence of bromine and chlorine atoms at specific positions on the quinoline ring, which significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-4-chloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes the bromination of 4-chloroquinoline using bromine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as chloroform or carbon tetrachloride at elevated temperatures to ensure complete bromination at the 5 and 8 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
5,8-Dibromo-4-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 5,8-diamino-4-chloroquinoline or 5,8-dimercapto-4-chloroquinoline.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
科学的研究の応用
5,8-Dibromo-4-chloroquinoline has several applications in scientific research:
作用機序
The mechanism of action of 5,8-Dibromo-4-chloroquinoline involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
5,8-Dibromoquinoline: Lacks the chlorine atom at the 4 position, resulting in different reactivity and biological activity.
4-Chloroquinoline: Lacks the bromine atoms at the 5 and 8 positions, leading to reduced potency in certain applications.
5,8-Difluoroquinoline: Substitutes bromine with fluorine, which significantly alters its chemical properties and biological activity.
Uniqueness
5,8-Dibromo-4-chloroquinoline is unique due to the combined presence of bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C9H4Br2ClN |
|---|---|
分子量 |
321.39 g/mol |
IUPAC名 |
5,8-dibromo-4-chloroquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-4H |
InChIキー |
YPLGFONCXFBQHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1Br)C(=CC=N2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


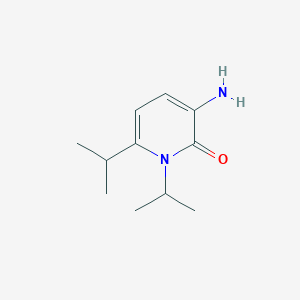
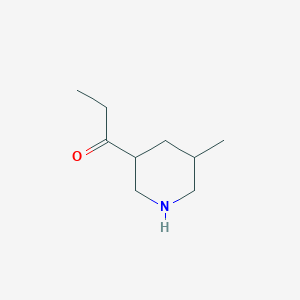
![1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B13146132.png)
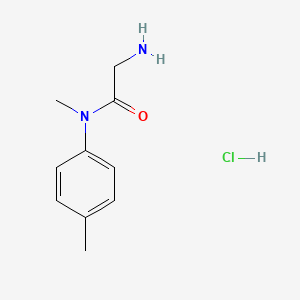
![8,8-Dimethylbicyclo[4.2.0]octan-7-amine](/img/structure/B13146147.png)
![2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B13146149.png)


